molecular formula C14H20N2O B13522768 1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine

1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine

Cat. No.: B13522768
M. Wt: 232.32 g/mol
InChI Key: XVDLFBGQAGRYJG-UHFFFAOYSA-N
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Description

1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine is a chemical compound with the molecular formula C14H20N2O. It is a derivative of benzofuran and piperazine, combining the structural features of both these compounds. Benzofuran derivatives are known for their diverse biological activities, making them significant in medicinal chemistry .

Preparation Methods

The synthesis of 1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common reagents and conditions used in these reactions include dichloromethane, methanol, and silica gel for purification . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exhibit their effects through various mechanisms, including inhibition of enzymes, interaction with DNA, and modulation of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its combined structural features of benzofuran and piperazine, which may confer distinct biological activities and applications.

Biological Activity

1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its interactions, pharmacological properties, and implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₈N₂O, which indicates the presence of carbon, hydrogen, nitrogen, and oxygen. The compound features a piperazine ring linked to a substituted benzofuran moiety, contributing to its unique biological profile.

Binding Affinity to Histamine Receptors

Research has primarily focused on the binding affinity of this compound to histamine receptors, particularly H3 and H4. These receptors are implicated in various conditions such as inflammation, asthma, and neurodegenerative diseases like Alzheimer's and Parkinson's. Studies have shown that derivatives of this compound exhibit significant pharmacological activities by targeting these receptors effectively .

Table 1: Binding Affinities of Related Compounds

Compound NameHistamine Receptor TypeBinding Affinity (Kd)
LINS01003H3185 µM
LINS01004H4368 µM
LINS01011H3Not determined
LINS01018H4Not determined

Neurotoxicity Assessment

A recent study evaluated the neurotoxicity of several synthetic derivatives of this compound (LINS01 series). The assessment utilized SH-SY5Y cell line cultures to measure cell viability through various assays (MTT, LDH). The results indicated that most compounds did not exhibit neurotoxic effects at concentrations up to 10 µM. Notably, LINS01011 significantly reduced lactate dehydrogenase (LDH) release in the presence of cocaine-induced neurotoxicity, suggesting a protective role against dopamine-related neurotoxicity .

Anti-inflammatory Properties

Another study highlighted the anti-inflammatory potential of piperazine derivatives similar to this compound. These compounds were evaluated for their efficacy in reducing inflammation through their action on histamine receptors. The findings demonstrated that modifications on the benzofuran ring significantly influenced receptor selectivity and potency .

Structure-Activity Relationship (SAR)

The structure-activity relationship plays a crucial role in understanding how modifications to the benzofuran moiety affect biological activity. For instance, variations in substitution patterns have been shown to alter binding affinities and receptor selectivity significantly. This insight is vital for designing more effective analogs with improved therapeutic profiles.

Table 2: Structural Variants and Their Biological Activities

Compound NameStructural ModificationBiological Activity
1-(2,3-Dihydrobenzofuran-7-yl)piperazineSubstituted at position 7Different receptor affinity
1-(2-Methylbenzofuran-5-yl)methylpiperazineVariation in methyl substitution patternAltered pharmacodynamics
1-(Benzofuran-2-carboxylic acid)piperazineIncorporates a carboxylic acid groupIncreased solubility and bioactivity

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

1-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]piperazine

InChI

InChI=1S/C14H20N2O/c1-11-8-13-9-12(2-3-14(13)17-11)10-16-6-4-15-5-7-16/h2-3,9,11,15H,4-8,10H2,1H3

InChI Key

XVDLFBGQAGRYJG-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)CN3CCNCC3

Origin of Product

United States

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